[Trans-3-fluorooxan-4-yl]methanol
Description
[Trans-3-fluorooxan-4-yl]methanol (IUPAC name: [(3R,4S)-3-Fluorooxan-4-yl]methanol) is a fluorinated cyclic ether alcohol with the molecular formula C₆H₁₁FO₂, molecular weight 134.15 g/mol, and CAS number 1904147-09-6 . It is characterized by a tetrahydropyran (oxane) ring substituted with a fluorine atom at the trans-3-position and a hydroxymethyl group at the 4-position. With a minimum purity of 95%, this compound serves as a high-value building block in pharmaceuticals, agrochemicals, and material science due to its unique stereoelectronic properties imparted by the fluorine atom . Its strategic fluorine substitution enhances metabolic stability and binding affinity in drug candidates, making it a critical intermediate in medicinal chemistry .
Properties
Molecular Formula |
C6H11FO2 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
[(3R,4R)-3-fluorooxan-4-yl]methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
SPFZJBOFKUZIMQ-RITPCOANSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@H]1CO)F |
Canonical SMILES |
C1COCC(C1CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Trans-3-fluorooxan-4-yl]methanol typically involves the fluorination of oxan-4-yl methanol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of [Trans-3-fluorooxan-4-yl]methanol may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher throughput. The use of catalysts and advanced fluorinating agents can further enhance the efficiency and selectivity of the industrial process.
Chemical Reactions Analysis
Types of Reactions
[Trans-3-fluorooxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-fluorooxan-4-yl aldehyde or 3-fluorooxan-4-yl carboxylic acid.
Reduction: Formation of 3-fluorooxan-4-yl alcohol or 3-fluorooxane.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
[Trans-3-fluorooxan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Trans-3-fluorooxan-4-yl]methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
[Trans-3-fluorooxan-4-yl]methanol is compared below with methanol (a simple alcohol) and hypothetical analogs (e.g., non-fluorinated oxan-4-ylmethanol) to highlight structural and functional differences:
Reactivity and Selectivity
- Fluorine Substituent: The trans-3-fluoro group in [Trans-3-fluorooxan-4-yl]methanol introduces strong electronegativity and steric effects, enhancing its reactivity in nucleophilic substitutions and cross-coupling reactions compared to non-fluorinated analogs .
- Steric Effects: The oxane ring imposes conformational rigidity, which can direct regioselectivity in synthetic pathways, unlike methanol’s linear structure .
- Solvent Compatibility: Methanol’s polarity and low molecular weight make it ideal for SPE elution and freeze substitution in sample preparation , whereas [Trans-3-fluorooxan-4-yl]methanol’s bulkier structure limits its use as a solvent but enhances its utility as a chiral synthon.
Research Findings and Data
Stability and Handling
- Storage: [Trans-3-fluorooxan-4-yl]methanol requires storage in cool, dry conditions to maintain stability, whereas methanol is less sensitive but highly flammable .
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